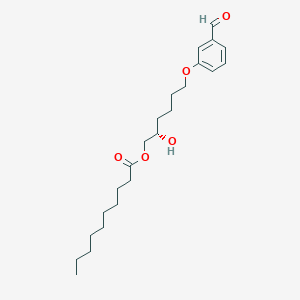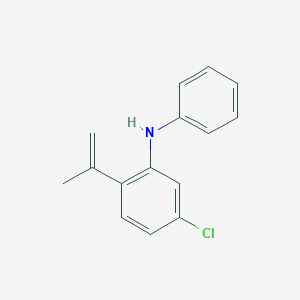
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom at the 5th position, a phenyl group attached to the nitrogen atom, and a prop-1-en-2-yl group at the 2nd position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitroaniline with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene. The nitro group is reduced to an amine, and the phenyl group is introduced via a Suzuki coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and nitrating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
科学的研究の応用
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Isopropenylaniline: Similar structure with an isopropenyl group at the 2nd position.
5-Chloro-2-nitroaniline: Contains a nitro group instead of a phenyl group.
N-Phenyl-2-(prop-1-en-2-yl)aniline: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline is unique due to the combination of its chlorine, phenyl, and prop-1-en-2-yl groups. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl and prop-1-en-2-yl groups contribute to its overall stability and biological activity.
特性
CAS番号 |
918163-06-1 |
|---|---|
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC名 |
5-chloro-N-phenyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C15H14ClN/c1-11(2)14-9-8-12(16)10-15(14)17-13-6-4-3-5-7-13/h3-10,17H,1H2,2H3 |
InChIキー |
NZYGBRMQHCUBSU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
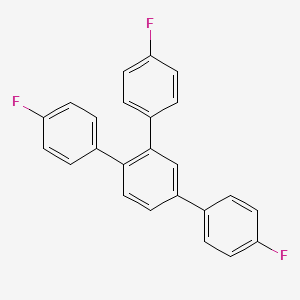
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
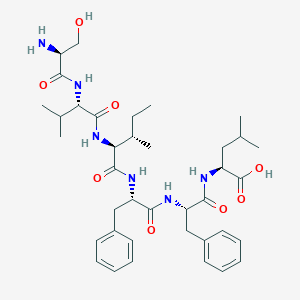

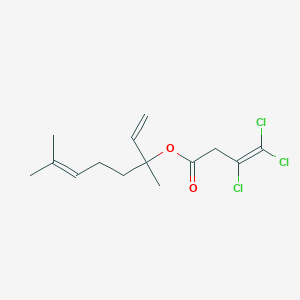

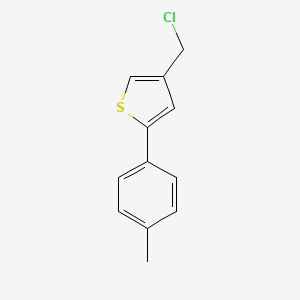
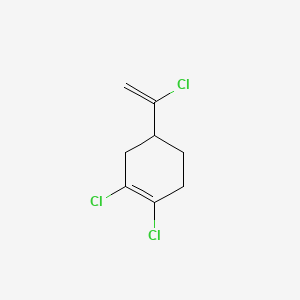
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
